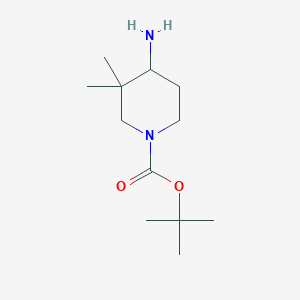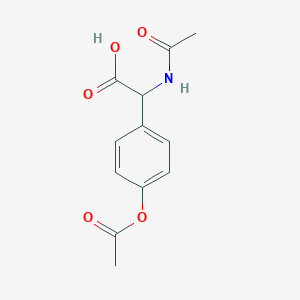![molecular formula C14H14INO B1277620 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide CAS No. 15407-92-8](/img/structure/B1277620.png)
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
Vue d'ensemble
Description
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a pyridinium ion and a phenol group connected by an ethenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is reacted with an alkylating agent such as methyl iodide to form 1-methylpyridinium iodide.
Ethenyl Linkage Formation: The 1-methylpyridinium iodide is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Phenol Group Introduction: Finally, the ethenyl intermediate is reacted with phenol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyridinium ion can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 2-[(E)-2-(1-Methylpyridin-4-yl)ethenyl]phenol
Uniqueness
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is unique due to its combination of a pyridinium ion and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Propriétés
IUPAC Name |
2-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.HI/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)16;/h2-11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLSCHFLSMUVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424777 | |
| Record name | AC1O6VQB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15407-92-8 | |
| Record name | NSC310170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1O6VQB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HYDROXYSTYRYL)-1-METHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)
